![molecular formula C10H7I3N2O5 B116988 5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid CAS No. 4873-46-5](/img/structure/B116988.png)

5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

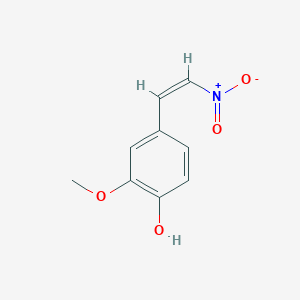

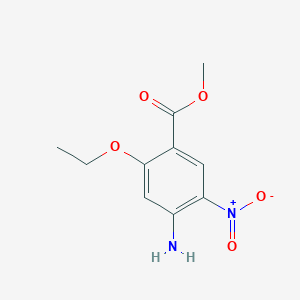

5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid (AIBA) is an organic compound that has a wide range of applications in the field of chemistry and biochemistry. AIBA is a versatile molecule that can be used for a variety of purposes, including synthesis, research, and therapeutic applications. AIBA has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease. AIBA has also been studied for its potential to be used as a fluorescent dye in medical imaging.

Applications De Recherche Scientifique

Multiparticulate Systems for Inflammatory Bowel Disease Treatment

Research on multiparticulate systems containing 5-aminosalicylic acid (5-ASA), a compound structurally related to the one , highlights its importance in treating inflammatory bowel disease (IBD). These systems, such as pellets, offer advantages like prolonged presence at the action site, improved drug bioavailability, and ease of administration for large doses, underscoring the compound's role in symptomatic treatment targeting general inflammatory mechanisms in IBD (T. Bautzová, M. Rabišková, A. Lamprecht, 2011).

Chlorogenic Acid's Pharmacological Profile

Chlorogenic Acid (CGA), another structurally related compound, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid and glucose metabolism underscores its potential in treating metabolic disorders and emphasizes the importance of further research to optimize its pharmacological use (M. Naveed et al., 2018).

Biosynthesis of Medium-chain Dicarboxylic Acids

The production of medium-chain dicarboxylic acids (MDCAs) for nylon materials demonstrates the chemical synthesis and biosynthesis pathways for compounds with carboxylic acid functionalities. The focus on metabolic engineering and synthetic biology strategies to overcome production barriers highlights the environmental and sustainable advantages of microbial-based production over chemical synthesis (Guohui Li et al., 2020).

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) used for acetaminophen degradation reveal insights into the environmental fate and biotoxicity of pharmaceutical by-products. The identification of degradation pathways and by-products, such as various acids and phenolic compounds, contributes to understanding the environmental impact and guides the development of more sustainable pharmaceutical disposal methods (Mohammad Qutob et al., 2022).

Spin Label Amino Acid TOAC in Peptide Studies

The use of the spin label amino acid TOAC in studying peptides illustrates the application of chemical modifications to investigate peptide structure and dynamics. TOAC's incorporation into peptides enables detailed analysis of their secondary structure and interactions with membranes, providing valuable insights into peptide-based drug design and protein engineering (S. Schreier et al., 2012).

Propriétés

IUPAC Name |

5-[(2-aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I3N2O5/c11-5-3(9(17)18)6(12)8(15-2(16)1-14)7(13)4(5)10(19)20/h1,14H2,(H,15,16)(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXCOHIWKJOMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)

![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)